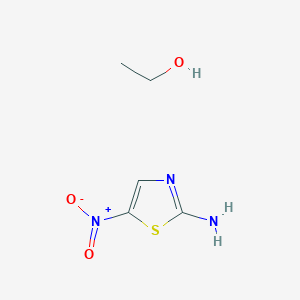
1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide is a chemical compound with the molecular formula C9H19O3PS It is a member of the dioxaphosphorinane family, which are cyclic phosphorus-containing compounds
Métodos De Preparación
The synthesis of 1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide typically involves the reaction of appropriate starting materials under controlled conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of phosphorus-containing reagents and organic solvents. Industrial production methods may include large-scale reactions in specialized reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: Substitution reactions can occur at the phosphorus or sulfur atoms, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: This compound can be used in studies related to enzyme inhibition and protein phosphorylation.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme structure. The pathways involved in its action include phosphorylation and dephosphorylation processes, which are crucial for regulating cellular functions.
Comparación Con Compuestos Similares
1,3,2-Dioxaphosphorinane, 2-(2-butoxyethyl)-, 2-sulfide can be compared with other similar compounds, such as:
- 1,3,2-Dioxaphosphorinane, 2-(2-ethoxyethyl)-, 2-sulfide
- 1,3,2-Dioxaphosphorinane, 2-(2-methoxyethyl)-, 2-sulfide
These compounds share similar structural features but differ in their alkyl substituents. The uniqueness of this compound lies in its specific butoxyethyl group, which can influence its reactivity and applications.
Propiedades
Número CAS |
651727-36-5 |
|---|---|
Fórmula molecular |
C9H19O3PS |
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
2-(2-butoxyethyl)-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C9H19O3PS/c1-2-3-5-10-8-9-13(14)11-6-4-7-12-13/h2-9H2,1H3 |
Clave InChI |
ZRKZWYIJWODRNR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOCCP1(=S)OCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![({2-[6-(Cyclooctylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531364.png)
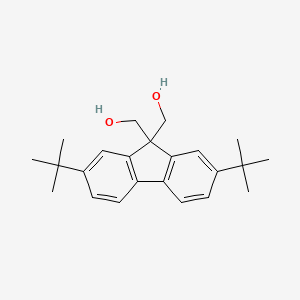

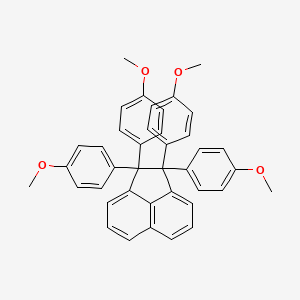
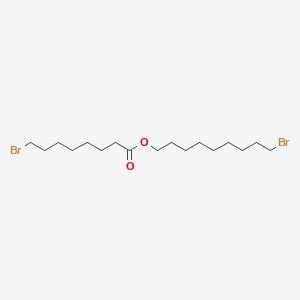
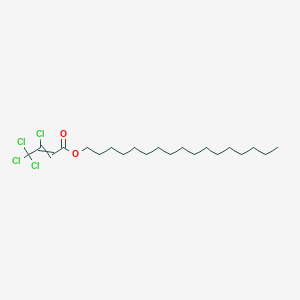
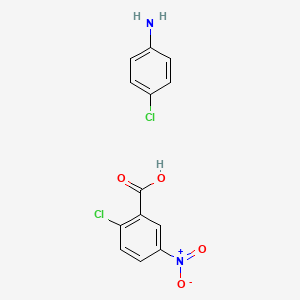
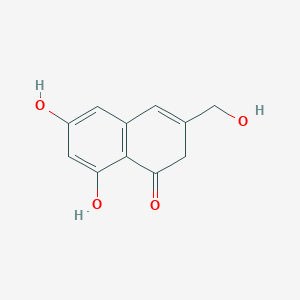
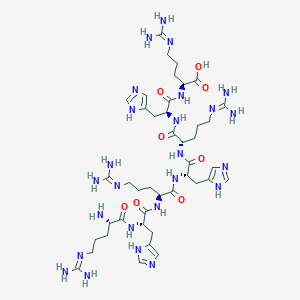
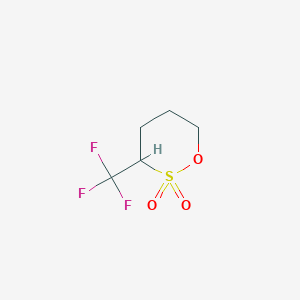
![1H-Pyrazolo[3,4-d]thiazol-5-amine, 1,3-diphenyl-](/img/structure/B12531426.png)
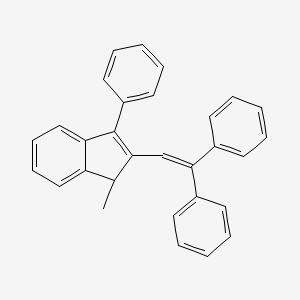
![Chloro{[(4-chlorophenyl)(methyl)amino]oxy}methanone](/img/structure/B12531441.png)
